molecular formula C4H6O6S B6172573 methyl (4R)-2,2-dioxo-1,3,2lambda6-dioxathiolane-4-carboxylate CAS No. 2613299-53-7

methyl (4R)-2,2-dioxo-1,3,2lambda6-dioxathiolane-4-carboxylate

Cat. No. B6172573
CAS RN: 2613299-53-7
M. Wt: 182.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (4R)-2,2-dioxo-1,3,2lambda6-dioxathiolane-4-carboxylate (MDTC) is a chemical compound that is used in a variety of scientific research applications. It is a white, crystalline solid with a molecular formula of C7H6O5S and a molecular weight of 204.17 g/mol. MDTC is a versatile compound that has been used in a variety of biochemical and physiological studies. It has been used in the synthesis of a variety of compounds and in the study of the mechanism of action of certain drugs.

Mechanism of Action

The mechanism of action of MDTC is not fully understood. However, it is believed that MDTC acts as a pro-drug, which means that it is converted to an active form in the body and then exerts its effects. The active form of MDTC is thought to be a thiol, which is a sulfur-containing compound that can interact with proteins and enzymes in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of MDTC are not fully understood. However, it is believed that MDTC can act as an antioxidant and can also have anti-inflammatory effects. In addition, MDTC has been found to have an effect on the cardiovascular system, including decreasing blood pressure and increasing heart rate.

Advantages and Limitations for Lab Experiments

The advantages of using MDTC in lab experiments include its low cost, its availability, and its stability. MDTC is also easy to synthesize and can be used in a variety of biochemical and physiological studies. The main limitation of using MDTC in lab experiments is that its mechanism of action is not fully understood.

Future Directions

Future research on MDTC could focus on elucidating its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to determine the optimal dosage and duration of treatment for various diseases. Other potential areas of research include exploring the potential therapeutic uses of MDTC, such as its use as an antioxidant or anti-inflammatory agent, and the development of new synthesis methods for MDTC.

Synthesis Methods

The synthesis of MDTC begins with the reaction of 4-methyl-2-thioxo-2,3-dihydro-1,3-thiazine (MTT) with methyl iodide. This reaction forms an intermediate, 4-methyl-2-iodo-2,3-dihydro-1,3-thiazine (MIT). The MIT is then reacted with potassium carbonate to form the desired product, MDTC.

Scientific Research Applications

MDTC has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including the antifungal drug itraconazole. It has also been used in the study of the mechanism of action of certain drugs, such as the anticonvulsant drug phenytoin. In addition, MDTC has been used in biochemical and physiological studies, including studies of the effects of certain drugs on the cardiovascular system.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (4R)-2,2-dioxo-1,3,2lambda6-dioxathiolane-4-carboxylate involves the reaction of a thiol with an alpha,beta-unsaturated ester in the presence of a base to form a Michael adduct. The Michael adduct is then cyclized to form the desired compound.", "Starting Materials": [ "Thiol (e.g. 2-mercaptoethanol)", "Alpha,beta-unsaturated ester (e.g. methyl acrylate)", "Base (e.g. potassium carbonate)", "Solvent (e.g. acetonitrile)" ], "Reaction": [ "Step 1: Mix the thiol and alpha,beta-unsaturated ester in a 1:1 ratio in a solvent such as acetonitrile.", "Step 2: Add a base such as potassium carbonate to the mixture and stir at room temperature for several hours.", "Step 3: Purify the resulting Michael adduct by column chromatography.", "Step 4: Cyclize the Michael adduct by heating it in a solvent such as ethanol or methanol.", "Step 5: Purify the resulting compound by column chromatography to obtain methyl (4R)-2,2-dioxo-1,3,2lambda6-dioxathiolane-4-carboxylate." ] }

CAS RN

2613299-53-7

Product Name

methyl (4R)-2,2-dioxo-1,3,2lambda6-dioxathiolane-4-carboxylate

Molecular Formula

C4H6O6S

Molecular Weight

182.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.